molecular formula C11H15NO B14017315 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol CAS No. 6311-88-2

3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol

Cat. No.: B14017315
CAS No.: 6311-88-2
M. Wt: 177.24 g/mol
InChI Key: FNZVVTPGMKRQQY-UHFFFAOYSA-N
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Description

3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol is an organic compound with the molecular formula C11H15NO It is a derivative of pentenol, featuring a pyridine ring attached to the pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method includes the use of 3-methylpyridine and ethyl acetoacetate, followed by a series of addition, oximation, and esterification reactions . The reaction conditions are generally mild, and the yields are relatively high.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces various alcohol derivatives.

Scientific Research Applications

3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol involves its interaction with specific molecular targets. For instance, it may act on olfactory receptors, leading to various physiological effects . The pathways involved include the activation of G-protein-coupled receptors (GPCRs), which play a crucial role in signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(pyridin-2-yl)pent-1-en-3-ol is unique due to its specific structure, which combines a pyridine ring with a pentenol chain. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6311-88-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-methyl-5-pyridin-2-ylpent-1-en-3-ol

InChI

InChI=1S/C11H15NO/c1-3-11(2,13)8-7-10-6-4-5-9-12-10/h3-6,9,13H,1,7-8H2,2H3

InChI Key

FNZVVTPGMKRQQY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=N1)(C=C)O

Origin of Product

United States

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